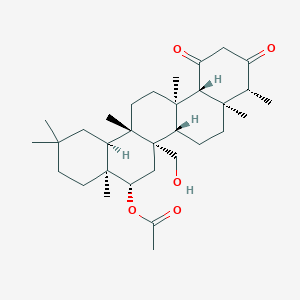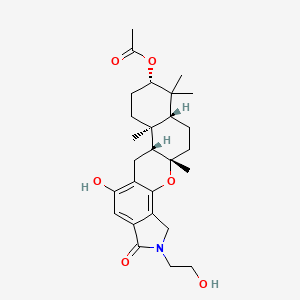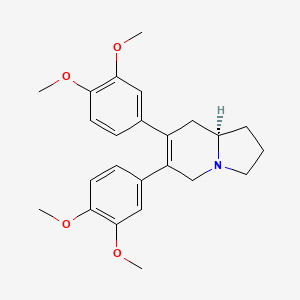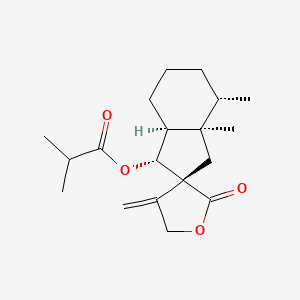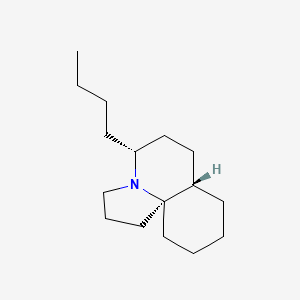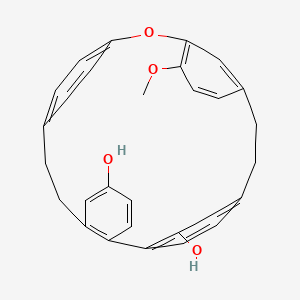
Riccardin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Riccardin F is a natural product found in Marchantia emarginata, Marchantia tosana, and other organisms with data available.
科学的研究の応用
Anticancer Activity
Riccardin D, a compound closely related to Riccardin F, has been studied extensively for its anticancer properties. It demonstrates potential in inhibiting the growth of various cancer cell types, including lung cancer, leukemia, and breast cancer. For instance, it inhibits angiogenesis in human lung carcinoma, affecting tumor growth and metastasis (Sun et al., 2011). Another study highlights its ability to induce apoptosis in non-small cell lung cancer, significantly reducing tumor growth in vivo (Xue et al., 2012). Additionally, Riccardin D has been shown to inhibit breast cancer growth by suppressing telomerase activity (Sun et al., 2014).
Antifungal Effects
Research also indicates that Riccardin D has significant antifungal effects, particularly against Candida albicans. It disrupts biofilm formation, which is crucial in treating fungal infections (Li et al., 2012).
Nanosuspension Development
Studies have been conducted to enhance the solubility and therapeutic potential of Riccardin D through nanosuspension. These advancements could potentially improve its bioavailability and effectiveness in clinical settings (Liu et al., 2013).
Chemopreventive Effects
Riccardin D has shown promise as a chemopreventive agent against intestinal adenoma in APCMin/+ mice, suggesting its potential in preventing colorectal cancer. It reduces polyp formation through mechanisms like anti-proliferation, apoptosis induction, anti-angiogenesis, and anti-inflammatory action (Liu et al., 2012).
Metabolic Stability Studies
Research on the metabolic stability and metabolites of Riccardin D-N, a derivative of Riccardin D, contributes to understanding its pharmacokinetics and potential as a drug candidate (Gao et al., 2019).
特性
製品名 |
Riccardin F |
|---|---|
分子式 |
C29H26O4 |
分子量 |
438.5 g/mol |
IUPAC名 |
16-methoxy-14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,24-diol |
InChI |
InChI=1S/C29H26O4/c1-32-28-15-8-21-3-2-20-7-13-26(27(31)16-20)25-14-10-23(30)18-22(25)9-4-19-5-11-24(12-6-19)33-29(28)17-21/h5-8,10-18,30-31H,2-4,9H2,1H3 |
InChIキー |
JYKRDVGMNOVIMG-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(CCC3=CC(=C(C=C3)C4=C(CCC5=CC=C(O2)C=C5)C=C(C=C4)O)O)C=C1 |
同義語 |
riccardin F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



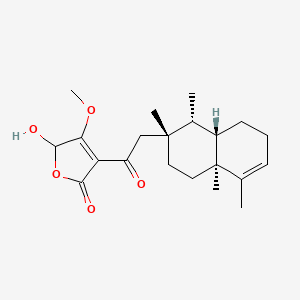
![N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine](/img/structure/B1245485.png)
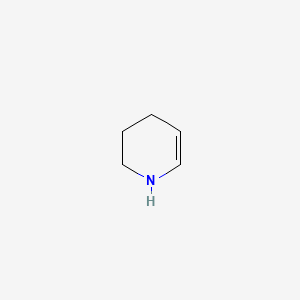
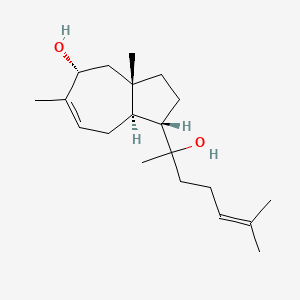
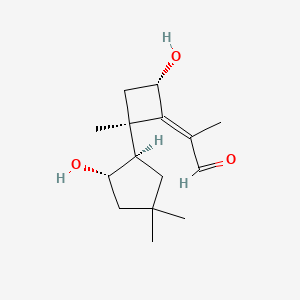
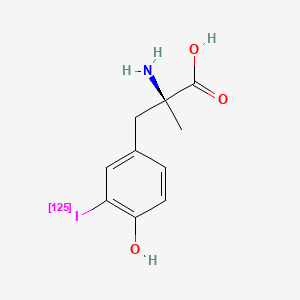
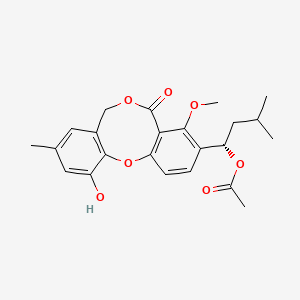
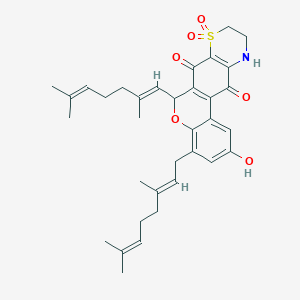
![4-[(1Z,5E,7E)-11-Methoxytetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1245496.png)
